1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is a heterocyclic compound that belongs to the class of quinoxalines, which are bicyclic compounds containing two nitrogen atoms in the aromatic ring. This compound has garnered interest due to its potential neuropharmacological effects and applications in medicinal chemistry. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis and characterization of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can be found in various scientific literature focusing on quinoxaline derivatives. Research articles have documented its synthesis methods as well as its biological evaluations, highlighting its relevance in drug discovery and development.
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is classified under:
The synthesis of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone typically involves the condensation of o-phenylenediamine with an appropriate α-keto acid or derivative. Various methods have been employed to achieve this synthesis, including:
A common synthetic route involves:
The yield and purity of the synthesized compound can be optimized by adjusting reaction parameters such as temperature, time, and solvent choice .
The molecular structure of 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone features:
The structural characteristics include:
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone can participate in various chemical reactions due to its functional groups:
Reactions are typically conducted under controlled conditions to prevent side reactions. For instance:
The mechanism of action for 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone is associated with its interaction with biological targets:
Studies have shown that quinoxaline derivatives can modulate neurotransmitter systems, potentially affecting mood and cognitive functions .
Relevant data includes spectroscopic analysis (NMR, IR) confirming functional groups and structural integrity .
1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone has several applications in scientific research:
Quinoxalines, classified as benzopyrazines, represent a privileged scaffold in medicinal chemistry due to their bicyclic structure featuring a benzene ring fused to a pyrazine ring. This configuration imparts significant electronic diversity and hydrogen-bonding capabilities, enabling versatile interactions with biological targets [3]. The presence of multiple nitrogen atoms within these frameworks facilitates both hydrogen bond donation/acceptance and dipole-dipole interactions, crucial for target binding affinity and selectivity. Quinoxaline derivatives exhibit broad bioactivity spectra, spanning antimicrobial, anticancer, antiviral, and anti-inflammatory applications, largely attributed to their ability to intercalate DNA, inhibit kinases, and modulate various enzymes [9]. The structural rigidity of the bicyclic system also contributes to metabolic stability, enhancing drug-likeness parameters. Recent synthetic innovations, such as carbon-atom insertion into N-heterocyclic carbenes, have enabled efficient access to complex 3,4-dihydroquinoxalin-2(1H)-ones—scaffolds prevalent in bioactive compounds targeting cancer and neurological disorders [9].
3,4-Dihydroquinoxalin-2(1H)-ones constitute a structurally distinct subclass where the pyrazine ring is partially saturated, enhancing conformational flexibility and reducing planarity compared to fully aromatic quinoxalines. This modification improves solubility and pharmacokinetic profiles while retaining key pharmacophoric elements. The ketone moiety at the 2-position and the enolizable proton at N1 provide sites for chemical derivatization, enabling extensive structure-activity relationship (SAR) exploration . 1-(3,4-Dihydroquinoxalin-1(2H)-yl)ethanone (CAS 6639-92-5), specifically, features an acetyl group attached to the N1 nitrogen, further modulating electronic properties and steric bulk. This derivative serves as a pivotal intermediate in synthesizing complex molecules, such as dual EGFR/COX-2 inhibitors and c-Met kinase antagonists, where the dihydroquinoxaline core acts as a planar pharmacophore for π-stacking interactions within enzyme binding pockets [4] . Its molecular framework (C₁₀H₁₂N₂O, MW 176.22 g/mol) balances lipophilicity and polarity, aligning with drug-likeness criteria per Lipinski’s rule [3].
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethan-1-one |
CAS Number | 6639-92-5 |
Molecular Formula | C₁₀H₁₂N₂O |
Molecular Weight | 176.22 g/mol |
Synonyms | 1-Acetyl-1,2,3,4-tetrahydroquinoxaline; N-Acetyltetrahydroquinoxaline |
Purity Availability | ≥97% (R&D grade) |
SMILES | CC(N1CCNC2=C1C=CC=C2)=O |
Commercial Suppliers | Chemenu (Catalog No.: CM221920) |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: